
Pseudo Acarbose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pseudo Acarbose is a synthetic compound that mimics the structure and function of acarbose, a well-known alpha-glucosidase inhibitor. Alpha-glucosidase inhibitors are used primarily to manage type 2 diabetes by delaying the absorption of carbohydrates in the intestines, thereby reducing postprandial blood glucose levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pseudo Acarbose involves multiple steps, starting from simple carbohydrate precursors. The process typically includes:
Glycosylation: This step involves the formation of glycosidic bonds between carbohydrate units.
Hydrogenation: Reduction of double bonds to single bonds using hydrogen gas in the presence of a catalyst.
Acetylation: Introduction of acetyl groups to protect hydroxyl groups during subsequent reactions.
Deprotection: Removal of protective groups to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Pseudo Acarbose undergoes several types of chemical reactions:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like sodium borohydride.
Substitution: Replacement of functional groups with other groups, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound, which can be further modified for specific applications.
Applications De Recherche Scientifique
Chemistry
In chemistry, Pseudo Acarbose is used as a model compound to study carbohydrate chemistry and enzyme inhibition. It serves as a reference for developing new alpha-glucosidase inhibitors.
Biology
In biological research, this compound is used to study the metabolic pathways involved in carbohydrate digestion and absorption. It helps in understanding the role of alpha-glucosidase in glucose metabolism.
Medicine
In medicine, this compound is investigated for its potential to manage type 2 diabetes and other metabolic disorders. It is also studied for its effects on gut microbiota and its potential anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the production of functional foods and nutraceuticals aimed at managing blood glucose levels. It is also used in the development of new pharmaceutical formulations.
Mécanisme D'action
Pseudo Acarbose exerts its effects by competitively inhibiting alpha-glucosidase enzymes located in the brush border of the small intestine . These enzymes are responsible for breaking down complex carbohydrates into simple sugars, which are then absorbed into the bloodstream. By inhibiting these enzymes, this compound delays carbohydrate digestion and absorption, leading to lower postprandial blood glucose levels.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acarbose: The original alpha-glucosidase inhibitor, used clinically to manage type 2 diabetes.
Voglibose: Another alpha-glucosidase inhibitor with a similar mechanism of action.
Miglitol: A third alpha-glucosidase inhibitor, differing slightly in its chemical structure and pharmacokinetics.
Uniqueness
Pseudo Acarbose is unique in its synthetic origin and structural modifications, which may offer advantages in terms of potency, selectivity, and side effect profile compared to other alpha-glucosidase inhibitors .
Propriétés
Formule moléculaire |
C25H43NO17 |
|---|---|
Poids moléculaire |
629.6 g/mol |
Nom IUPAC |
5-[5-[3,4-dihydroxy-6-methyl-5-[[4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,4-triol |
InChI |
InChI=1S/C25H43NO17/c1-6-11(26-9-3-8(4-27)12(29)15(32)13(9)30)14(31)19(36)24(39-6)42-21-7(2)40-25(20(37)17(21)34)43-22-10(5-28)41-23(38)18(35)16(22)33/h3,6-7,9-38H,4-5H2,1-2H3 |
Clé InChI |
XJAJBWIEVGWQTM-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)O)CO)C)O)O)NC4C=C(C(C(C4O)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(Ethyl-methyl-amino)-methyl]-2-methyl-phenylamine](/img/structure/B12065419.png)


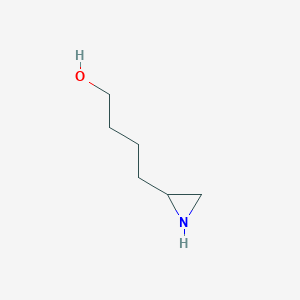
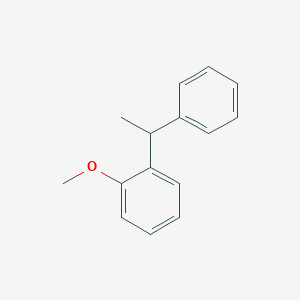
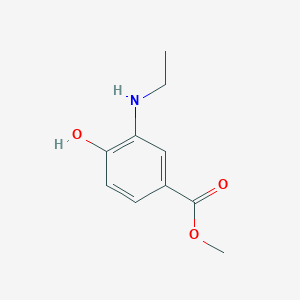
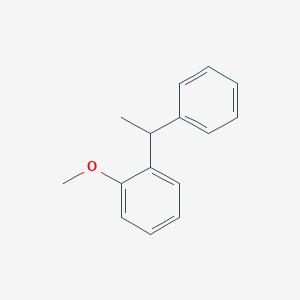
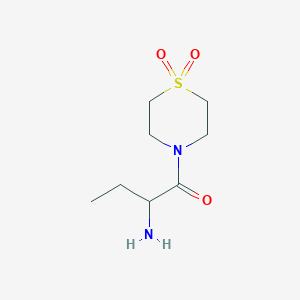
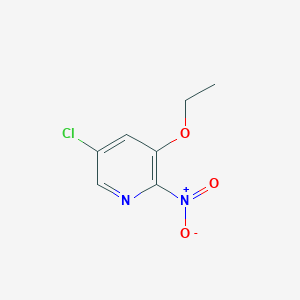


![3-Pyridinecarboxylic acid, 4-(2-chlorophenyl)-6-[[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]methyl]-5-[4-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-1-oxobutyl]-1,4-dihydro-2-methyl-, methyl ester](/img/structure/B12065503.png)

![11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12065513.png)
